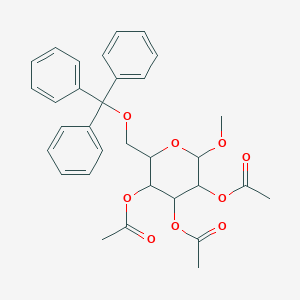

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside: is a derivative of glucopyranoside, a type of sugar molecule. This compound is characterized by the presence of acetyl and trityl groups, which are protective groups commonly used in organic synthesis to protect hydroxyl groups during chemical reactions. The molecular formula of this compound is C32H34O9 , and it has a molecular weight of 562.61 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucopyranoside. The process begins with the acetylation of the hydroxyl groups at positions 2, 3, and 4 using acetic anhydride in the presence of a catalyst such as pyridine. The trityl group is then introduced at the 6-position using trityl chloride in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl and trityl protective groups can be removed through hydrolysis using acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

Substitution: The acetyl groups can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions under appropriate conditions.

Major Products Formed:

Hydrolysis: The major products are glucopyranoside and acetic acid.

Oxidation: The major products are ketones or aldehydes, depending on the specific oxidation conditions.

Substitution: The major products are glucopyranoside derivatives with new functional groups replacing the acetyl groups.

Applications De Recherche Scientifique

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides. The protective groups facilitate selective reactions at specific hydroxyl positions.

Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of glucopyranosides in biological systems.

Medicine: It has potential applications in drug development, particularly in the design of prodrugs and drug delivery systems. The protective groups can be used to modify the pharmacokinetic properties of drugs.

Industry: The compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of various functionalized glucopyranosides.

Mécanisme D'action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside involves the selective protection and deprotection of hydroxyl groups. The acetyl and trityl groups protect the hydroxyl groups from unwanted reactions during synthetic processes. The deprotection step, which involves the removal of these groups, allows for the subsequent functionalization of the hydroxyl groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparaison Avec Des Composés Similaires

- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside

- Methyl 2,3,4-tri-O-acetyl-6-O-nitro-α-D-galactopyranoside

- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside

Comparison:

- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside: This compound is similar in structure but differs in the configuration of the sugar moiety. It has applications in biomedicine, particularly in the treatment of cancer and viral infections.

- Methyl 2,3,4-tri-O-acetyl-6-O-nitro-α-D-galactopyranoside: This compound contains a nitro group instead of a trityl group. It is used in chemical synthesis and has different reactivity and applications compared to the trityl derivative .

- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: This compound has benzyl groups instead of acetyl groups. It is used in carbohydrate chemistry and has different protective properties compared to the acetyl derivative .

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-A-D-glucopyranoside stands out due to its unique combination of acetyl and trityl protective groups, which provide selective protection and deprotection of hydroxyl groups, making it a valuable intermediate in synthetic chemistry.

Activité Biologique

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside is a complex carbohydrate derivative that plays a significant role in various biological processes. This compound is characterized by multiple acetyl groups and a trityl group, which enhance its stability and reactivity. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and biochemistry.

Structural Characteristics

The molecular formula of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside is C₃₂H₃₄O₉, with a molecular weight of 562.61 g/mol. The structural features include:

- Acetyl Groups : Present at positions 2, 3, and 4 on the glucopyranoside ring.

- Trityl Group : Located at the 6-position, which provides steric protection and enhances solubility.

These modifications allow for selective deprotection, facilitating further chemical transformations necessary for synthetic applications.

Glycosylation Reactions

Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside serves as an effective glycosyl donor in glycosylation reactions. This property is crucial for synthesizing oligosaccharides and glycoconjugates that are important in biological systems. The presence of a free anomeric hydroxyl group enables it to participate in glycosidic bond formation with various acceptor molecules .

Antimicrobial Properties

Research indicates that derivatives of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside may exhibit antibacterial and antifungal activities. These properties arise from their interaction with microbial cell walls, making them potential candidates for developing new antimicrobial agents.

Enzyme Interaction Studies

The compound has been utilized to study the specificity and activity of glycosyltransferases—enzymes responsible for attaching sugars to various substrates. Understanding these interactions can provide insights into carbohydrate-protein interactions and aid in designing drugs targeting glycosylation pathways involved in disease processes .

Research Findings

A variety of studies have explored the biological implications of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside:

- Glycosylation Mechanisms : Investigations into its role as a substrate have revealed its effectiveness in forming oligosaccharides that mimic natural glycoproteins.

- Antimicrobial Activity : Studies have shown that when modified appropriately, the compound can inhibit the growth of certain bacteria and fungi by disrupting their cell wall synthesis.

- Synthetic Applications : Its derivatives are being explored for their potential to serve as intermediates in synthesizing compounds aimed at treating metabolic disorders and infectious diseases.

Case Studies

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28-,29+,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIHIENXWVDRTC-SAEUYMBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.